Triptorelin acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triptorelin acetate is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH). This compound is known for its therapeutic applications, particularly in the treatment of prostate cancer and precocious puberty .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Triptorelin acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder .

化学反応の分析

Types of Reactions

Triptorelin acetate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan and tyrosine residues.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .

科学的研究の応用

Chemistry

In chemistry, this compound is used as a model peptide to study peptide synthesis and modification techniques. It also serves as a reference standard in analytical methods such as HPLC .

Biology

In biological research, Triptorelin acetate is used to study hormone regulation and receptor interactions. It is particularly valuable in understanding the mechanisms of hormone analogs .

Medicine

Medically, this compound is used in the treatment of hormone-dependent conditions such as prostate cancer and precocious puberty. It acts by regulating the release of luteinizing hormone and follicle-stimulating hormone .

Industry

In the industrial sector, this compound is used in the production of peptide-based therapeutics. Its stability and efficacy make it a valuable component in pharmaceutical formulations .

作用機序

Triptorelin acetate exerts its effects by binding to the LHRH receptor, leading to the downregulation of luteinizing hormone and follicle-stimulating hormone release. This mechanism is crucial in reducing the levels of sex hormones, which is beneficial in treating hormone-dependent conditions .

類似化合物との比較

Similar Compounds

- Triptorelin acetate

- Goserelin acetate

- Leuprolide acetate

Uniqueness

Compared to similar compounds, this compound offers a unique balance of stability and efficacy. Its specific amino acid sequence and modifications provide distinct pharmacokinetic properties, making it a preferred choice in certain therapeutic applications .

生物活性

Triptorelin acetate is a synthetic decapeptide and a potent agonist of gonadotropin-releasing hormone (GnRH). Its primary use is in the treatment of hormone-dependent conditions, including prostate cancer and precocious puberty. This article explores the biological activity of this compound, detailing its pharmacodynamics, pharmacokinetics, and clinical applications supported by research findings.

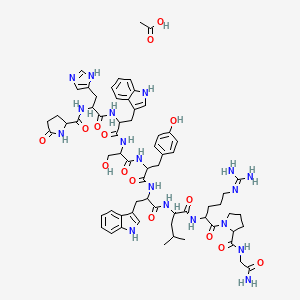

This compound is an analogue of natural GnRH, with a chemical structure that includes a substitution of D-tryptophan for L-glycine at position 6. This modification enhances its stability against enzymatic degradation, resulting in a longer half-life compared to native GnRH. The molecular formula for this compound is C64H82N18O13⋅C2H4O2 with a molecular weight of approximately 1371.6 g/mol .

Mechanism of Action:

- Initial Phase: Triptorelin binds to GnRH receptors in the pituitary gland, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

- Desensitization Phase: Prolonged exposure leads to receptor desensitization, resulting in decreased secretion of LH and FSH, thereby suppressing testosterone production in males and estrogen in females .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption after subcutaneous (SC) administration, with peak plasma concentrations reached within 0.5 to 1 hour. The estimated half-life ranges from 3 to 8 hours in humans. Bioavailability through SC administration is nearly complete, while intramuscular (IM) administration shows about 40% bioavailability .

Table 1: Pharmacokinetic Parameters of this compound

| Administration Route | Peak Time (h) | Half-Life (h) | Bioavailability (%) |

|---|---|---|---|

| Subcutaneous | 0.5 - 1 | 3 - 8 | ~100 |

| Intramuscular | N/A | N/A | ~40 |

Clinical Applications

Triptorelin is primarily used in the management of hormone-sensitive conditions:

- Prostate Cancer:

- Precocious Puberty:

Case Study Example:

A clinical trial involving children treated with this compound for CPP demonstrated significant reductions in testicular volume and regression of secondary sexual characteristics after six months of therapy .

Safety and Side Effects

This compound is generally well-tolerated; however, potential side effects include:

- Hot flashes

- Weight gain

- Injection site reactions

- Mood changes

Long-term effects require monitoring due to possible impacts on bone density and cardiovascular health.

特性

IUPAC Name |

acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H82N18O13.C2H4O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;1-2(3)4/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPONSCISKROOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H86N18O15 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140194-24-7 |

Source

|

| Record name | Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 acetate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。